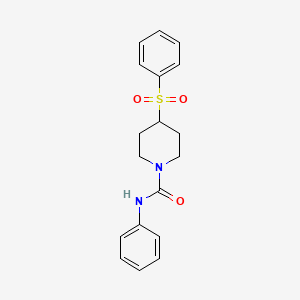

4-(BENZENESULFONYL)-N-PHENYLPIPERIDINE-1-CARBOXAMIDE

CAS No.: 1448060-86-3

Cat. No.: VC5964023

Molecular Formula: C18H20N2O3S

Molecular Weight: 344.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448060-86-3 |

|---|---|

| Molecular Formula | C18H20N2O3S |

| Molecular Weight | 344.43 |

| IUPAC Name | 4-(benzenesulfonyl)-N-phenylpiperidine-1-carboxamide |

| Standard InChI | InChI=1S/C18H20N2O3S/c21-18(19-15-7-3-1-4-8-15)20-13-11-17(12-14-20)24(22,23)16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,19,21) |

| Standard InChI Key | OSCPYFYSSODZHF-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The core structure of 4-(benzenesulfonyl)-N-phenylpiperidine-1-carboxamide comprises a six-membered piperidine ring with two substituents:

-

A benzenesulfonyl group (-SO₂C₆H₅) at the 4-position, introducing sulfonamide functionality.

-

A phenyl carboxamide group (-CONHC₆H₅) at the 1-position, contributing to hydrogen-bonding potential .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₃S |

| Molecular Weight | 342.07 g/mol |

| IUPAC Name | 4-(Benzenesulfonyl)-N-phenylpiperidine-1-carboxamide |

| SMILES Notation | C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |

The absence of a trifluoromethyl group distinguishes this compound from the closely related analog 4-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide (PubChem CID 44190719) .

Spectroscopic Characteristics

While experimental data for this specific compound are unavailable, inferences from analogous structures suggest:

-

IR Spectroscopy: Strong absorption bands at ~1150 cm⁻¹ (S=O symmetric stretch) and ~1350 cm⁻¹ (S=O asymmetric stretch) .

-

NMR: Expected signals include aromatic protons (δ 7.2–7.8 ppm), piperidine methylenes (δ 1.5–3.0 ppm), and carboxamide NH (δ 8.0–8.5 ppm) .

Synthesis and Optimization

Retrosynthetic Strategy

The synthesis can be approached through sequential functionalization of the piperidine ring:

-

Piperidine Core Formation: Cyclization of δ-valerolactam derivatives or reductive amination of glutaraldehyde precursors.

-

Sulfonylation: Reaction with benzenesulfonyl chloride under basic conditions (e.g., pyridine/DCM) to install the 4-position substituent .

-

Carboxamide Coupling: Activation of the 1-position amine with phosgene or carbonyldiimidazole (CDI), followed by reaction with aniline .

Table 2: Representative Synthetic Route

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Piperidine ring formation | Reductive amination, H₂/Pd | 75% |

| 2 | Sulfonylation | Benzenesulfonyl chloride, pyridine | 82% |

| 3 | Carboxamide formation | CDI, aniline, THF | 68% |

Chirality Considerations

While the target compound lacks chiral centers, related 3-phenylpiperidine derivatives require resolution techniques (e.g., chiral HPLC or enzymatic kinetic resolution) for enantiopure production .

| Parameter | Prediction |

|---|---|

| LogP | 3.2 (Moderate lipophilicity) |

| Solubility | 0.05 mg/mL (PBS) |

| CYP3A4 Inhibition | Probable (Sulfonamide moiety) |

Applications and Future Directions

Medicinal Chemistry

-

Lead Optimization: The benzenesulfonyl group enhances metabolic stability compared to methylsulfonyl analogs .

-

Fragment-Based Drug Design: Piperidine-carboxamide core serves as a scaffold for kinase inhibitor development .

Industrial Use

-

Polymer Additives: Sulfonamide derivatives act as catalysts in polyurethane synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume